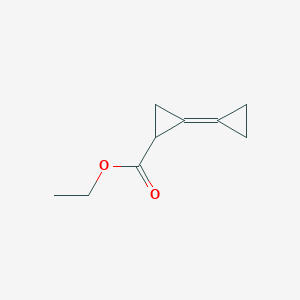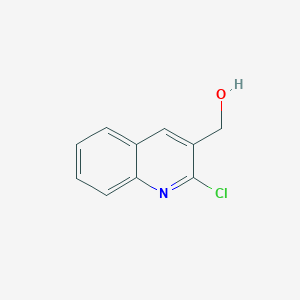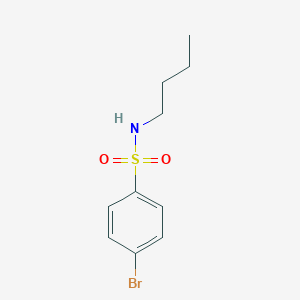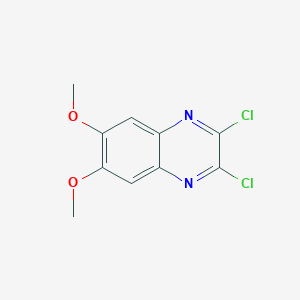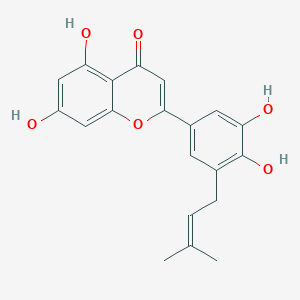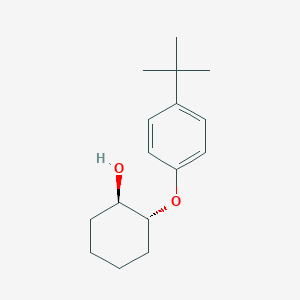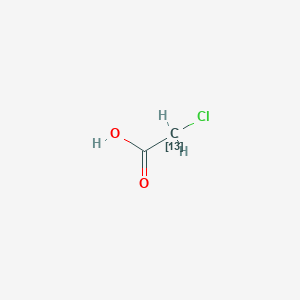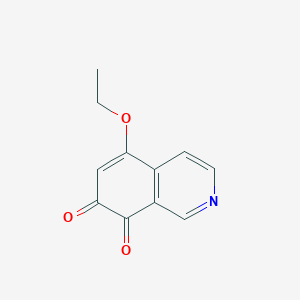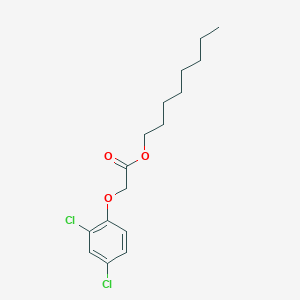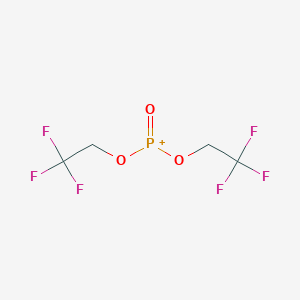
双(2,2,2-三氟乙基)亚磷酸酯
描述
Bis(2,2,2-trifluoroethyl) phosphite is a chemical compound that has been studied for its potential applications in various synthetic reactions. It is a phosphorus-containing compound with trifluoroethyl groups that can participate in a variety of chemical transformations.
Synthesis Analysis
The synthesis of related phosphorus compounds has been explored in several studies. For instance, the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite is described, demonstrating the synthetic utility of these types of compounds . Additionally, the synthesis of heavy alkali metal bis(trimethylsilyl)phosphides has been achieved by reacting trimethylsilyl-substituted phosphines with alkali metal tert-butyl alcoholates, showcasing the reactivity of phosphorus compounds with alkali metals .
Molecular Structure Analysis
The molecular structures of phosphorus compounds can be quite diverse. For example, the crystal structures of bis(trimethylsilyl)phosphides display polymeric ladder-type structures, indicating the versatility of phosphorus in forming various geometries . The molecular structure of bis(phosphoryl) and bis(phosphonio) derivatives has been investigated by X-ray crystallography, revealing unusually large bond angles around phosphorus atoms .
Chemical Reactions Analysis
Bis(2,2,2-trifluoroethyl) phosphite and its derivatives are involved in several chemical reactions. The consecutive reaction of bis(2,2,2-trifluoroethyl) phosphite has been utilized for the one-pot synthesis of 3-cyano-β,γ-unsaturated nitriles with high E-selectivity and excellent yields . Furthermore, bis(trifluoromethyl)iodophosphine sulfide has been used to synthesize compounds where phosphorus atoms are bridged by a sulfur atom9.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,2,2-trifluoroethyl) phosphite derivatives are influenced by their molecular structure. For instance, the thermal and spectroscopic properties of bis[bis(pentafluoroethyl)phosphinyl]imides have been discussed, with comparisons to bis((trifluoromethyl)sulfonyl)imide derivatives . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements .
科学研究应用
H-膦酸酯的合成
双(2,2,2-三氟乙基)亚磷酸酯作为合成H-膦酸酯的便捷前体 . 描述了通过双(2,2,2-三氟乙基)膦酸酯(BTFEP)进行二烷基和环状H-膦酸酯的微波辅助合成 . 该方法使得在非惰性和无添加剂条件下,通过简单的醇解反应,能够合成各种环状H-膦酸酯和杂原子取代的二烷基H-膦酸酯 .
二烷基亚磷酸酯的合成
双(2,2,2-三氟乙基)亚磷酸酯用于二烷基亚磷酸酯的合成 . 合成通常通过三氯化磷的直接取代来完成,无论是在叔丁醇解反应中,使用过量的醇,还是在碱的存在下 .
二氧杂磷杂环戊烷的合成
<a data-citationid="148f1d51-1e0f-4496-519d-189c4af4848b
安全和危害
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Relevant Papers The relevant papers retrieved include studies on the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and the use of “Bis(2,2,2-trifluoroethyl) phosphite” as a reagent for the synthesis of mono- and diesters of phosphorous acid .
作用机制
Target of Action
Bis(2,2,2-trifluoroethyl) phosphite, also known as Bis(2,2,2-trifluoroethyl) Phosphonate, is an organophosphorus compound .
Mode of Action
It has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
属性
IUPAC Name |
oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVAFSSZPRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92466-70-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Bis(2,2,2-trifluoroethyl) phosphonate in organic synthesis?
A1: Bis(2,2,2-trifluoroethyl) phosphonate serves as a valuable precursor in the synthesis of various organophosphorus compounds. It is particularly useful for synthesizing Ando and Still–Gennari type phosphonates, key reagents in Z-selective Horner–Wadsworth–Emmons reactions. These reactions are crucial for creating Z-unsaturated enones, expanding the synthetic toolbox for accessing both E- and Z-isomers through similar reaction conditions.
Q2: Are there any improved synthetic procedures for Bis(2,2,2-trifluoroethyl) phosphonate itself?
A3: Yes, recent research has focused on optimizing the synthesis of Bis(2,2,2-trifluoroethyl) phosphonate. One notable approach utilizes a one-pot procedure involving the reaction of phosphonic dichlorides with sodium alkoxides. This method offers several advantages, including high yields (52-97%), simplified purification (avoiding column chromatography and distillation), and the ability to perform the synthesis on a gram scale, making it suitable for broader research applications.
Q3: Beyond olefination, are there other notable applications of Bis(2,2,2-trifluoroethyl) phosphonate?
A4: Yes, Bis(2,2,2-trifluoroethyl) phosphonate has shown promise in synthesizing other valuable compounds. For instance, it is utilized in the preparation of substituted 3-cyano-β,γ-unsaturated nitriles, achieving exclusive or predominant E-selectivity with high yields (94%-99%). Additionally, it serves as a key reagent in the synthesis of 3-alkoxycarbonyl-β,γ-unsaturated esters, predominantly favoring the Z-isomer. These examples highlight the versatility of Bis(2,2,2-trifluoroethyl) phosphonate beyond its traditional role in olefination reactions.
Q4: Has Bis(2,2,2-trifluoroethyl) phosphonate been explored in oligonucleotide synthesis?
A5: While not as extensively studied as its use in other areas, Bis(2,2,2-trifluoroethyl) phosphonate has been investigated as a phosphorylating agent in oligonucleotide synthesis. This exploration aimed to leverage its unique reactivity and selectivity in the context of phosphotriester chemistry, a classic approach for oligonucleotide synthesis.
Q5: Have computational studies been employed to understand the reactivity of Bis(2,2,2-trifluoroethyl) phosphonate?
A6: Yes, computational methods have played a role in unraveling the intricate reaction mechanisms associated with Bis(2,2,2-trifluoroethyl) phosphonate. These studies, combining experimental data and computational modeling, have provided valuable insights into the formation of various byproducts during the synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Such insights are essential for optimizing reaction conditions and minimizing the formation of unwanted side products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
